molecular formula C18H22ClNO3 B2965214 {[2-(CYCLOHEX-1-EN-1-YL)ETHYL]CARBAMOYL}METHYL 2-(4-CHLOROPHENYL)ACETATE CAS No. 474665-17-3

{[2-(CYCLOHEX-1-EN-1-YL)ETHYL]CARBAMOYL}METHYL 2-(4-CHLOROPHENYL)ACETATE

Cat. No.: B2965214
CAS No.: 474665-17-3
M. Wt: 335.83
InChI Key: KHTMXIJUHULFRM-UHFFFAOYSA-N
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Description

{[2-(CYCLOHEX-1-EN-1-YL)ETHYL]CARBAMOYL}METHYL 2-(4-CHLOROPHENYL)ACETATE is a synthetic organic compound It is characterized by the presence of a cyclohexene ring, a carbamoyl group, and a chlorophenyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[2-(CYCLOHEX-1-EN-1-YL)ETHYL]CARBAMOYL}METHYL 2-(4-CHLOROPHENYL)ACETATE can be achieved through a multi-step process:

    Formation of the Cyclohexene Derivative: Starting from cyclohexanone, a Wittig reaction can be employed to introduce the double bond, forming cyclohex-1-en-1-yl.

    Introduction of the Carbamoyl Group: The cyclohexene derivative can be reacted with ethyl isocyanate under mild conditions to form the carbamoyl group.

    Esterification: The final step involves the esterification of the carbamoyl intermediate with 2-(4-chlorophenyl)acetic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route for large-scale synthesis. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of epoxides or diols.

    Reduction: Reduction reactions can target the carbamoyl group, converting it to an amine.

    Substitution: The chlorophenyl acetate moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) for reducing the carbamoyl group.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) for substitution reactions.

Major Products

    Epoxides and Diols: From oxidation of the cyclohexene ring.

    Amines: From reduction of the carbamoyl group.

    Substituted Derivatives: From nucleophilic substitution of the chlorophenyl acetate moiety.

Scientific Research Applications

Chemistry

    Synthetic Intermediate: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Pharmacology: Investigation of its potential as a drug candidate due to its unique structural features.

Medicine

    Drug Development: Exploration of its efficacy and safety as a therapeutic agent.

Industry

    Materials Science:

Mechanism of Action

The mechanism of action of {[2-(CYCLOHEX-1-EN-1-YL)ETHYL]CARBAMOYL}METHYL 2-(4-CHLOROPHENYL)ACETATE would depend on its specific application. For instance, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    {[2-(CYCLOHEX-1-EN-1-YL)ETHYL]CARBAMOYL}METHYL 2-(4-METHOXYPHENYL)ACETATE: Similar structure but with a methoxy group instead of a chlorine atom.

    {[2-(CYCLOHEX-1-EN-1-YL)ETHYL]CARBAMOYL}METHYL 2-(4-FLUOROPHENYL)ACETATE: Similar structure but with a fluorine atom instead of a chlorine atom.

Uniqueness

The presence of the chlorophenyl acetate moiety in {[2-(CYCLOHEX-1-EN-1-YL)ETHYL]CARBAMOYL}METHYL 2-(4-CHLOROPHENYL)ACETATE may impart unique chemical and biological properties, such as increased reactivity in substitution reactions and potential pharmacological activity.

Properties

IUPAC Name

[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl] 2-(4-chlorophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClNO3/c19-16-8-6-15(7-9-16)12-18(22)23-13-17(21)20-11-10-14-4-2-1-3-5-14/h4,6-9H,1-3,5,10-13H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHTMXIJUHULFRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)COC(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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